(R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid (R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478836
InChI: InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14)/t5-/m1/s1
SMILES: C1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F
Molecular Formula: C8H10F3NO3
Molecular Weight: 225.16 g/mol

(R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13478836

Molecular Formula: C8H10F3NO3

Molecular Weight: 225.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid -

Specification

Molecular Formula C8H10F3NO3
Molecular Weight 225.16 g/mol
IUPAC Name (2R)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid
Standard InChI InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14)/t5-/m1/s1
Standard InChI Key SVXWNJBAQWRECG-RXMQYKEDSA-N
Isomeric SMILES C1CCN([C@H](C1)C(=O)O)C(=O)C(F)(F)F
SMILES C1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F
Canonical SMILES C1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (R)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid features a six-membered piperidine ring with two key substituents:

  • A trifluoroacetyl group (-COCF₃) at the 1-position, introducing strong electron-withdrawing effects.

  • A carboxylic acid (-COOH) at the 2-position, providing hydrogen-bonding capability and acidity (pKa ≈ 4.5–5.0) .

The (R) configuration at the 2-position ensures stereochemical specificity, critical for interactions in biological systems. Key physicochemical parameters include:

PropertyValue
Molecular formulaC₈H₁₀F₃NO₃
Molar mass225.17 g/mol
Melting pointNot reported (hydroscopic)
SolubilityPolar aprotic solvents (e.g., DMSO, THF)

Nuclear magnetic resonance (NMR) data for analogous compounds, such as 1-acetyl-6,6-dimethylpiperidine-2-carboxylic acid ethyl ester, reveal characteristic signals for the piperidine ring (δ 1.18 ppm for methyl groups) and carbonyl resonances (δ 2.05 ppm for acetyl) . For the trifluoroacetyl variant, the CF₃ group is expected to appear as a quartet near δ 120 ppm in ¹⁹F NMR .

Synthetic Methodologies

Cyclization-Hydrolysis Approach

A patent by CN113387874B outlines a two-step synthesis for 6,6-dialkyl piperidine-2-carboxylic acids, adaptable to the target compound :

  • Cyclization: Reacting ethyl 2-(trifluoroacetamido)-6-methyl-5-heptenoate with trifluoroacetic acid (TFA) at 50°C induces cyclization to form 1-trifluoroacetyl-6,6-dimethylpiperidine-2-carboxylic acid ethyl ester.

  • Hydrolysis: Treating the ester with aqueous NaOH (1:4 molar ratio) at 100°C yields the carboxylic acid.

Key conditions:

  • TFA acts as both solvent and catalyst.

  • Yields ≈70–81% after column chromatography .

Dearomatization-Hydrogenation Strategy

Rhodium-catalyzed dearomatization of fluoropyridines offers an alternative route. For example, 3-fluoropyridine derivatives undergo hydrogenation using [Rh(COD)Cl]₂ to form cis-fluoropiperidines, which can be functionalized with trifluoroacetyl groups . This method achieves diastereoselectivity >99:1, critical for accessing the (R) enantiomer .

Applications in Medicinal Chemistry

Bioisostere for Carboxylic Acids

The carboxylic acid moiety serves as a bioisostere for phosphate or sulfonate groups in drug design, improving membrane permeability while retaining target binding . The trifluoroacetyl group enhances metabolic stability by resisting esterase hydrolysis, a common limitation of acetylated drugs .

Role in P2Y₁₄ Receptor Antagonism

In studies of P2Y₁₄ receptor antagonists, piperidine derivatives with trifluoromethyl groups exhibit nanomolar affinity (e.g., compound 3, IC₅₀ = 0.4 nM) . Docking simulations suggest the trifluoroacetyl group participates in π–π stacking with His184 and hydrophobic interactions, enhancing receptor binding .

Future Directions

  • Asymmetric Synthesis: Developing catalytic enantioselective methods to streamline production.

  • Prodrug Design: Esterifying the carboxylic acid to improve oral bioavailability.

  • Targeted Delivery: Conjugating the compound to antibody-drug conjugates (ADCs) for oncology applications.

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